2-(1-Aminocyclohexyl)acetic acid
Overview
Description
2-(1-Aminocyclohexyl)acetic acid is a compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)acetic acid can be achieved through several methods. One common approach involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid in hydrochloric ethanol to reflux for 1-3 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar hydrogenation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Oximes, nitroso compounds.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-(1-Aminocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its interactions with biological molecules, including DNA and proteins.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)acetic acid involves its interaction with biological targets such as DNA and proteins. It exhibits moderate intercalative binding with DNA, which can disrupt the replication process and induce cytotoxic effects. The compound also shows fluorescence quenching properties when interacting with bovine serum albumin, indicating its potential to bind and alter protein function .
Comparison with Similar Compounds
2-(1-Aminocyclohexyl)acetic acid can be compared with other similar compounds, such as:
Gabapentin: A structural analog used as an anticonvulsant and neuropathic pain agent.
2-(1-Amino-4-(tert-butyl)cyclohexyl)acetic acid: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1-aminocyclohexyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWDIQPPZCDHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37631-92-8 | |
Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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